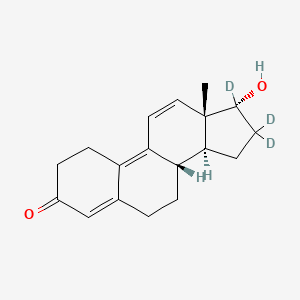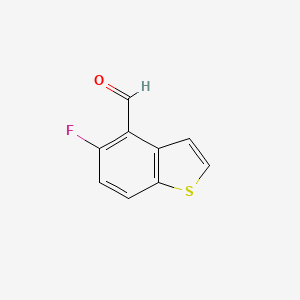
5-Fluoro-1-benzothiophene-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-benzothiophene-4-carbaldehyde: is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-4-carbaldehyde typically involves the introduction of a fluorine atom into the benzothiophene ring followed by the formation of the aldehyde group. One common method involves the fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The resulting fluorinated intermediate is then subjected to formylation reactions using reagents like Vilsmeier-Haack reagent or formylating agents such as DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions:
Oxidation: 5-Fluoro-1-benzothiophene-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOMe, KOtBu, DMF
Condensation: Aniline, hydrazine, acetic acid
Major Products Formed:
Oxidation: 5-Fluoro-1-benzothiophene-4-carboxylic acid
Reduction: 5-Fluoro-1-benzothiophene-4-methanol
Substitution: Various substituted benzothiophene derivatives
Condensation: Imines, hydrazones
科学的研究の応用
Chemistry: 5-Fluoro-1-benzothiophene-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Medicine: The compound’s potential medicinal applications include its use in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways through fluorine substitution makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities .
作用機序
The mechanism of action of 5-Fluoro-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets through its fluorine and aldehyde groups. The fluorine atom can enhance binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzymatic activity and signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It can bind to receptors and modulate their activity through non-covalent interactions.
Signaling Pathways: The compound can influence signaling pathways by altering the activity of key proteins involved in cellular communication.
類似化合物との比較
- 5-Fluoro-2-benzothiophene-4-carbaldehyde
- 5-Fluoro-3-benzothiophene-4-carbaldehyde
- 5-Fluoro-1-benzofuran-4-carbaldehyde
Comparison: 5-Fluoro-1-benzothiophene-4-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups on the benzothiophene ring. This positioning influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
特性
分子式 |
C9H5FOS |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
5-fluoro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |
InChIキー |
BVPOCDHZTMNPTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CS2)C(=C1F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
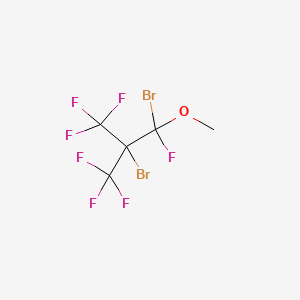
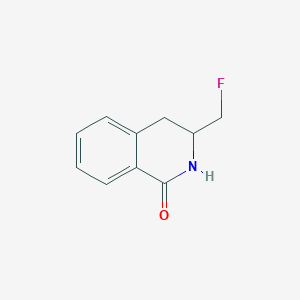
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
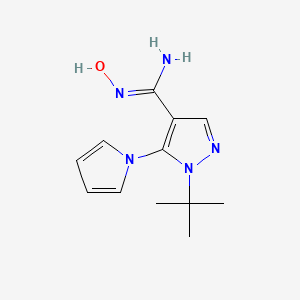
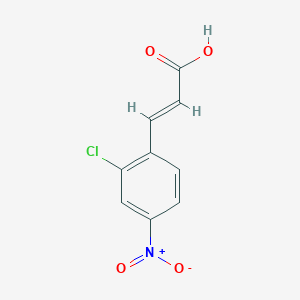
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
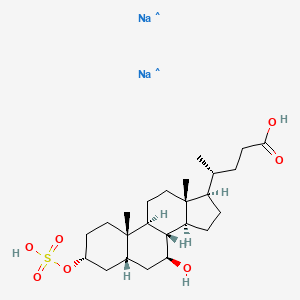
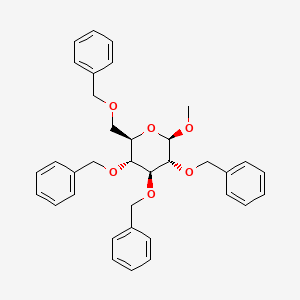
![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
